but-2-ynylsulfonylbenzene
Description
But-2-ynylsulfonylbenzene is a sulfur-containing aromatic compound featuring a benzene ring substituted with a sulfonyl group (-SO₂-) linked to a but-2-ynyl chain (CH₂C≡CCH₂). The sulfonyl group is strongly electron-withdrawing, which significantly influences the compound’s reactivity in electrophilic aromatic substitution and organometallic reactions.
Properties
CAS No. |
13603-84-4 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
but-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1H3 |
InChI Key |
JWQJKTANNHTZQP-UHFFFAOYSA-N |
SMILES |
CC#CCS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC#CCS(=O)(=O)C1=CC=CC=C1 |
Other CAS No. |
13603-84-4 |
Synonyms |
Sulfone, 2-butynyl phenyl, |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for preparing sulfones involves the oxidation of sulfides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.
Addition to Alkynes: The addition of sulfonyl groups to alkynes is also a viable method.
Industrial Production Methods: Industrial production of sulfones often involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sulfones can undergo further oxidation to form sulfonic acids.
Substitution: Sulfones can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Sulfonic Acids: Formed from the oxidation of sulfones.
Sulfides: Formed from the reduction of sulfones.
Substituted Sulfones: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: but-2-ynylsulfonylbenzene, is used as a versatile intermediate in organic synthesis. It serves as a building block for the construction of various biologically active molecules and functional materials .
Biology and Medicine: In medicinal chemistry, sulfones are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the synthesis of compounds with antimicrobial, antifungal, and anticancer activities .
Industry: In industrial applications, sulfones are used in the production of polymers, agrochemicals, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of sulfone, 2-butynyl phenyl, involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group is electron-withdrawing, which makes the compound a good Michael acceptor and facilitates nucleophilic attacks . The compound can also stabilize adjacent carbanions, making it useful in reactions that require the formation of carbanion intermediates .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects :
- This compound : The sulfonyl group deactivates the benzene ring, making it less reactive toward electrophiles compared to alkyl- or thioether-substituted analogs.
- (Prop-2-yn-1-ylsulfanyl)carbonitrile : The sulfanyl group is electron-donating, while the nitrile is electron-withdrawing, creating competing electronic effects .
- (But-2-ene-1-sulfinyl)benzene : The sulfinyl group (-SO-) is moderately electron-withdrawing, less so than sulfonyl, and the alkene may participate in conjugation .
Reactivity :
- The alkyne in this compound enables reactions like Huisgen cycloaddition (click chemistry), whereas the alkene in (But-2-ene-1-sulfinyl)benzene could undergo epoxidation or dihydroxylation.
- The nitrile in (Prop-2-yn-1-ylsulfanyl)carbonitrile may undergo hydrolysis to carboxylic acids or reduction to amines, unlike the sulfonyl group .
Sulfonyl compounds like this compound may pose higher reactivity risks due to the oxidizing nature of the -SO₂- group, though direct data is unavailable.
Research Implications and Limitations
- Synthesis : this compound could be synthesized via sulfonylation of benzene derivatives using but-2-ynylsulfonyl chloride, analogous to methods for sulfinyl or sulfanyl compounds .
- Applications: Potential uses include polymer crosslinking (via alkyne reactivity) or as a directing group in catalysis (via sulfonyl electronic effects).
- Data Gaps : The provided evidence lacks explicit data on this compound, necessitating extrapolation from analogs. Further studies on its toxicity, stability, and reaction pathways are critical.
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